molecular formula C19H17N3O4S B2852751 1-(4-ethoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one CAS No. 946300-95-4

1-(4-ethoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2852751
CAS RN: 946300-95-4
M. Wt: 383.42
InChI Key: HHHHVUUIBMHYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone class of compounds. It is commonly known as EPNBTP and has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of EPNBTP is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. It may also interact with DNA and interfere with its replication and transcription.
Biochemical and Physiological Effects:
EPNBTP has been shown to exhibit potential anticancer activity by inhibiting the growth of cancer cells. It may also have other biochemical and physiological effects, but more research is needed to fully understand its mechanism of action and potential applications.

Advantages And Limitations For Lab Experiments

EPNBTP has several advantages for use in lab experiments, including its ease of synthesis and potential applications in various fields. However, it also has some limitations, including its relatively low solubility in water and potential toxicity.

Future Directions

There are several future directions for research on EPNBTP, including:
1. Further studies on its mechanism of action and potential applications in medicinal chemistry.
2. Development of new synthetic routes for EPNBTP and its derivatives.
3. Investigation of its potential applications in materials science and catalysis.
4. Studies on its potential toxicity and safety for use in various applications.
5. Development of new methods for the characterization and analysis of EPNBTP and its derivatives.
In conclusion, 1-(4-ethoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in various fields. Its ease of synthesis and potential applications make it a promising compound for future research. However, more research is needed to fully understand its mechanism of action, potential toxicity, and safety for use in various applications.

Synthesis Methods

The synthesis of EPNBTP involves the reaction of 4-ethoxyaniline and 4-nitrobenzyl chloride in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-chloropyrazine to yield the final product.

Scientific Research Applications

EPNBTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, EPNBTP has been shown to exhibit potential anticancer activity by inhibiting the growth of cancer cells. In materials science, EPNBTP has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, EPNBTP has been used as a ligand for the synthesis of chiral catalysts with potential applications in asymmetric synthesis.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-26-17-9-7-15(8-10-17)21-12-11-20-18(19(21)23)27-13-14-3-5-16(6-4-14)22(24)25/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHHVUUIBMHYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

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